molecular formula C13H17NO2 B13648732 1-(5-Methoxybenzofuran-2-yl)butan-1-amine

1-(5-Methoxybenzofuran-2-yl)butan-1-amine

Katalognummer: B13648732
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: XBZSQBLLMQODTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methoxybenzofuran-2-yl)butan-1-amine is an organic compound with the molecular formula C13H17NO2 It belongs to the class of benzofurans, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxybenzofuran-2-yl)butan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butan-1-amine Side Chain: The final step involves the attachment of the butan-1-amine side chain to the benzofuran ring. This can be achieved through a nucleophilic substitution reaction using butan-1-amine and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Used to reduce intermediates and introduce the amine group.

    Column Chromatography: Employed for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Methoxybenzofuran-2-yl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KM

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

1-(5-methoxy-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C13H17NO2/c1-3-4-11(14)13-8-9-7-10(15-2)5-6-12(9)16-13/h5-8,11H,3-4,14H2,1-2H3

InChI-Schlüssel

XBZSQBLLMQODTE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC2=C(O1)C=CC(=C2)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.